Disuccinimidyl sulfoxide

概要

説明

ジスクシニミジルスルホキシドは、質量分析法におけるタンパク質架橋プローブとして広く使用されている化学化合物です。これは、一次アミン基と安定なアミド結合を形成する能力で知られており、タンパク質-タンパク質相互作用の研究において貴重なツールとなっています。この化合物は、2つの対称的な衝突誘起解離切断部位を含んでおり、それらの独特の断片化パターンに基づいて架橋されたペプチドを効果的に同定することができます .

作用機序

ジスクシニミジルスルホキシドは、タンパク質の一次アミン基と安定なアミド結合を形成することによって効果を発揮します。スルホキシドリンカーの両端にあるN-ヒドロキシスクシンイミドエステル基は、アミン基と反応し、タンパク質の架橋をもたらします。 この架橋は、タンパク質複合体を安定化し、質量分析法を使用した分析を可能にします .

ジスクシニミジルスルホキシドの分子標的は、主にタンパク質のリジン残基であり、反応性一次アミン基が含まれています。 架橋反応は、スルホキシドリンカーの存在によって促進され、効果的な架橋に必要な柔軟性と安定性を提供します .

6. 類似の化合物との比較

ジスクシニミジルスルホキシドは、ジスクシニミジルスベレートやジスクシニミジルジブチリルウレアなどの他の架橋試薬と似ています。質量分析法のアプリケーションでは、特に価値のある独自の機能を備えています。

ジスクシニミジルスベレート: この化合物は、N-ヒドロキシスクシンイミドエステル基も含有していますが、リンカー構造が異なります。

ジスクシニミジルジブチリルウレア: この化合物は、ウレアリンカーを含んでおり、タンパク質を架橋するために質量分析法でも使用されます。

ジスクシニミジルスルホキシドの独自の特徴は、対称的な衝突誘起解離切断部位であり、質量分析法で架橋されたペプチドを効果的に同定することができます。 これは、タンパク質-タンパク質相互作用と構造生物学を研究するための貴重なツールとなります .

生化学分析

Biochemical Properties

The DSSO crosslinker interacts with proteins, specifically targeting lysine (Lys) residues . The nature of these interactions involves the formation of covalent bonds between the N-hydroxysuccinimide (NHS) esters of the DSSO crosslinker and the amine groups on the Lys residues .

Cellular Effects

The DSSO crosslinker can permeate cell membranes, allowing it to interact with intracellular proteins . It influences cell function by enabling the identification and analysis of PPIs, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The DSSO crosslinker exerts its effects at the molecular level through its two symmetrical C-S cleavable bonds adjacent to the central sulfoxide . Upon cleavage, these bonds yield tagged peptides that can be unambiguously identified by collision-induced dissociation in tandem MS .

Transport and Distribution

The DSSO crosslinker is capable of permeating cell membranes, allowing it to be transported and distributed within cells . Specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been reported.

準備方法

合成経路と反応条件: ジスクシニミジルスルホキシドは、N-ヒドロキシスクシンイミドとスルホキシド含有リンカーの反応によって合成されます。 反応は通常、ジシクロヘキシルカルボジイミドなどのカップリング剤の存在下で行われ、N-ヒドロキシスクシンイミドとスルホキシドリンカー間のエステル結合の形成を促進します .

工業生産方法: 工業分野では、ジスクシニミジルスルホキシドの生産は、自動反応器を使用した大規模合成によって行われます。反応条件は、高収率と純度を確保するために慎重に制御されます。 生成物は、次に、結晶化またはクロマトグラフィー技術によって精製され、所望の品質が得られます .

化学反応の分析

反応の種類: ジスクシニミジルスルホキシドは、主に安定なアミド結合を形成するために、一次アミン基との置換反応を起こします。 この反応は、スルホキシドリンカーの両端に存在するN-ヒドロキシスクシンイミドエステル基によって促進されます .

一般的な試薬と条件: 一次アミンとの反応は、通常、pH範囲が7〜9のバッファー中で行われます。これらの反応で使用される一般的な試薬には、リン酸緩衝生理食塩水、HEPES、および炭酸塩バッファーが含まれます。 反応は通常、室温またはわずかに高温で行われ、効率的な架橋が確保されます .

主な生成物: ジスクシニミジルスルホキシドと一次アミンとの反応によって形成される主な生成物は、架橋されたペプチドまたはタンパク質です。 これらの架橋された生成物は安定しており、質量分析法を使用してタンパク質-タンパク質相互作用を同定するために分析することができます .

科学的研究の応用

ジスクシニミジルスルホキシドは、科学研究、特に化学、生物学、医学、および産業の分野で幅広い用途があります。その主な用途には次のようなものがあります。

タンパク質-タンパク質相互作用の研究: ジスクシニミジルスルホキシドは、タンパク質を架橋して、質量分析法を使用して得られた複合体を分析することによって、タンパク質-タンパク質相互作用を研究するために使用されます。

構造生物学: この化合物は、構造生物学で、タンパク質とタンパク質複合体の三次元構造を決定するために使用されます。

創薬: 創薬において、ジスクシニミジルスルホキシドは、タンパク質と小分子間の相互作用を研究することによって、潜在的な薬物標的を特定するために使用されます。

バイオコンジュゲーション: この化合物は、バイオコンジュゲーション技術で、タンパク質を表面または他の分子に付着させるために使用され、バイオセンサーや診断アッセイの開発を促進します.

類似化合物との比較

Disuccinimidyl sulfoxide is similar to other cross-linking reagents such as disuccinimidyl suberate and disuccinimidyl dibutyric urea. it has unique features that make it particularly valuable in mass spectrometry applications:

Disuccinimidyl Suberate: This compound also contains N-hydroxysuccinimide ester groups but has a different linker structure.

Disuccinimidyl Dibutyric Urea: This compound contains a urea linker and is also used in mass spectrometry for cross-linking proteins.

The unique feature of this compound is its symmetric collision-induced dissociation-cleavable sites, which allow for the effective identification of cross-linked peptides in mass spectrometry. This makes it a valuable tool for studying protein-protein interactions and structural biology .

生物活性

Disuccinimidyl sulfoxide (DSSO) is a bifunctional cross-linker widely utilized in biochemistry and molecular biology for studying protein-protein interactions (PPIs) and structural biology. This article explores the biological activity of DSSO, emphasizing its mechanisms, applications, and research findings.

Overview of DSSO

DSSO is characterized by its MS-cleavable properties, which allow for the selective cross-linking of proteins through their primary amines, particularly lysine residues. The compound contains an N-hydroxysuccinimide (NHS) ester at each end of a 7-carbon spacer arm, making it effective for forming stable amide bonds with amine-containing molecules .

Key Features

- Reactive Groups : NHS ester (both ends)

- Reactivity : Rapid reaction with primary amines

- Membrane Permeability : Allows for intracellular cross-linking

- Purity : High-purity crystalline reagent (>90% by quantitative NMR)

- Solubility : Dissolves in organic solvents like DMF or DMSO

DSSO operates by forming covalent bonds with primary amines on proteins, leading to cross-linking that stabilizes protein complexes. This process is crucial for mass spectrometry (MS) applications, as it enables the identification and characterization of protein interactions in complex biological systems .

Applications in Research

DSSO has been extensively employed in various research contexts:

- Cross-Linking Mass Spectrometry (XL-MS) :

- In Situ Protein Complex Labeling :

- Structural Determination :

Case Study 1: In Situ Interaction Studies

A study optimized the use of DSSO in live human cells to label protein complexes, demonstrating its effectiveness in capturing transient interactions without disrupting cellular integrity. The protocol involved cross-linking proteins followed by quenching and subsequent proteolytic digestion for MS analysis .

Case Study 2: Protein Complex Characterization

Research utilizing DSSO has successfully characterized complex protein interactions within cellular environments. The study highlighted how MS-cleavable cross-linkers like DSSO can improve specificity in identifying domain partners among interacting proteins, enhancing our understanding of biological pathways .

Comparative Analysis

The following table summarizes key differences between DSSO and other common cross-linkers:

| Feature | This compound (DSSO) | BS3 (Sulfo-DSS) | DSG |

|---|---|---|---|

| Solubility | Water-insoluble (requires DMF/DMSO) | Water-soluble | Water-soluble |

| Membrane Permeability | Yes | No | Yes |

| Cleavability | MS-cleavable | Non-cleavable | Non-cleavable |

| Target Amino Acids | Primarily Lysine | Primarily Lysine | Primarily Lysine |

特性

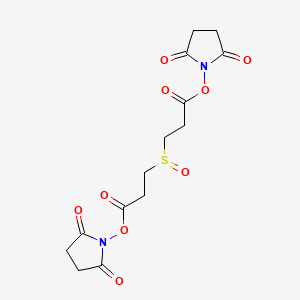

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSVVHDQSGMHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。